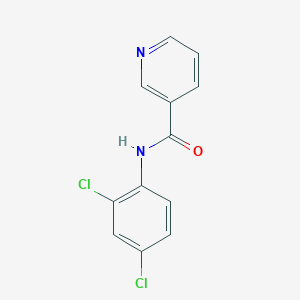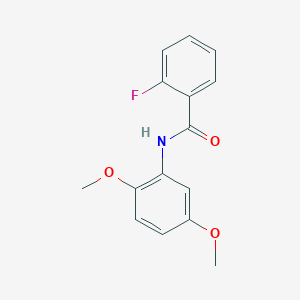![molecular formula C16H12BrClF3NO3 B270841 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in inflammation, tumor growth, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit tumor growth, and decrease pain perception. It has also been shown to have minimal toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential therapeutic effects. This compound has been shown to have anti-inflammatory, anti-tumor, and analgesic properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and administration method for this compound in order to maximize its therapeutic effects.
Synthesemethoden
The synthesis of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a bromo-substituted cyclopentadiene with a chloro-substituted phenylboronic acid, followed by a series of other chemical reactions to form the final product.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic effects. This compound has been shown to have anti-inflammatory, anti-tumor, and analgesic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H12BrClF3NO3 |
|---|---|
Molekulargewicht |
438.62 g/mol |
IUPAC-Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H12BrClF3NO3/c17-12-6-4-7-11(15(24)25-13(7)12)10(6)14(23)22-9-3-5(16(19,20)21)1-2-8(9)18/h1-3,6-7,10-13H,4H2,(H,22,23) |
InChI-Schlüssel |
AVOGMGRQNJYIIC-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)
